7-Methoxycoumarin-4-acetic Acid N-Succinimidyl Ester
CAS No.: 359436-89-8
Cat. No.: VC20765800
Molecular Formula: C16H13NO7
Molecular Weight: 331.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 359436-89-8 |
---|---|
Molecular Formula | C16H13NO7 |
Molecular Weight | 331.28 g/mol |
IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 2-(7-methoxy-2-oxochromen-4-yl)acetate |
Standard InChI | InChI=1S/C16H13NO7/c1-22-10-2-3-11-9(6-15(20)23-12(11)8-10)7-16(21)24-17-13(18)4-5-14(17)19/h2-3,6,8H,4-5,7H2,1H3 |
Standard InChI Key | XYBYCKCNAJSBQE-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)ON3C(=O)CCC3=O |
Canonical SMILES | COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)ON3C(=O)CCC3=O |
Introduction
Chemical Identity and Structure
Basic Identification
7-Methoxycoumarin-4-acetic Acid N-Succinimidyl Ester is recorded in chemical databases with the CAS Registry Number 359436-89-8. This unique identifier allows researchers to track and reference the compound across various chemical repositories and literature. The compound was first cataloged in modern chemical databases in 2005, with the most recent updates to its record occurring in early 2025, indicating ongoing research interest and relevance .
Nomenclature and Synonyms
The compound is known by several chemical names and synonyms in scientific literature, which can help researchers identify it across different publications and databases. These alternative designations reflect various naming conventions and structural descriptions of the same molecule.
Table 1: Nomenclature and Synonyms of 7-Methoxycoumarin-4-acetic Acid N-Succinimidyl Ester
Synonym | Type |
---|---|
7-Methoxycoumarin-4-acetic Acid N-Succinimidyl Ester | Common Name |
2,5-Dioxopyrrolidin-1-yl 2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetate | IUPAC Name |
MCA succinimidyl ester | Abbreviated Name |
7-Methoxy-4-coumarinylacetic acid N-succinimidyl ester | Alternative Name |
N-Succinimidyl 7-methoxy-4-coumarinylacetate | Alternative Name |
1-[[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]oxy]-2,5-Pyrrolidinedione | Systematic Name |
The variety of names reflects the compound's molecular structure from different perspectives, with each nomenclature system emphasizing particular structural features or functional groups .
Structural Characteristics
The compound consists of three primary structural components: a 7-methoxycoumarin core, an acetic acid linker, and a succinimidyl ester reactive group. The coumarin nucleus provides the fluorescent properties, while the succinimidyl ester moiety serves as an amine-reactive functionality that facilitates bioconjugation reactions. This molecular architecture is essential for the compound's applications in fluorescence-based assays and protein labeling techniques .
Physical and Chemical Properties
Fundamental Properties
7-Methoxycoumarin-4-acetic Acid N-Succinimidyl Ester has well-defined physical and chemical properties that determine its behavior in various chemical environments and applications. These properties are crucial for researchers planning experiments involving this compound.
Table 2: Physical and Chemical Properties of 7-Methoxycoumarin-4-acetic Acid N-Succinimidyl Ester
Property | Value | Unit |
---|---|---|
Molecular Formula | C₁₆H₁₃NO₇ | - |
Molecular Weight | 331.28 | g/mol |
Density | 1.49 | g/cm³ |
Melting Point | 210-213 (decomposition) | °C |
Boiling Point | 527.8 at 760 mmHg | °C |
Flash Point | 273 | °C |
LogP | 0.88920 | - |
Polar Surface Area | 103.12 | Ų |
Index of Refraction | 1.623 | - |
Exact Mass | 331.069 | Da |
These properties indicate that the compound is a relatively high-melting solid with moderate lipophilicity, as suggested by its LogP value, which influences its solubility in various solvents and potential for membrane permeability in biological systems .
Spectroscopic Properties
Chemical Reactivity and Reaction Mechanisms
Reactive Sites and Selectivity
The primary reactive site in 7-Methoxycoumarin-4-acetic Acid N-Succinimidyl Ester is the succinimidyl ester group, which exhibits selective reactivity toward primary and secondary amines. This selectivity makes the compound particularly valuable for protein labeling applications, as it can specifically target lysine residues and N-terminal amino groups under controlled conditions .
Bioconjugation Reactions
In bioconjugation reactions, the succinimidyl ester undergoes nucleophilic attack by amine groups present in proteins, peptides, or other biomolecules. This reaction results in the formation of stable amide bonds while releasing N-hydroxysuccinimide as a byproduct. The resulting conjugates retain the fluorescent properties of the coumarin moiety, enabling visualization or detection of the labeled biomolecule .
Applications in Scientific Research
Fluorescence Labeling and Detection
7-Methoxycoumarin-4-acetic Acid N-Succinimidyl Ester serves as an important tool in fluorescence labeling applications. The compound can be conjugated to various biomolecules, including proteins, peptides, and nucleic acids, to introduce a fluorescent tag for detection and visualization purposes. These labeled biomolecules can then be tracked and monitored using fluorescence microscopy, flow cytometry, or other fluorescence-based detection methods .
Fluorescence Resonance Energy Transfer Studies
One of the significant applications of this compound is in Fluorescence Resonance Energy Transfer (FRET) studies. The coumarin moiety can serve as either a donor or acceptor fluorophore in FRET pairs, enabling researchers to investigate molecular interactions, conformational changes, and enzymatic activities. This application is particularly valuable in studying protein-protein interactions and enzyme kinetics .
Peptide Substrate Development
7-Methoxycoumarin-4-acetic Acid N-Succinimidyl Ester is used in the development of fluorogenic peptide substrates for enzymatic assays. By incorporating the coumarin fluorophore into peptide substrates, researchers can design sensitive assays for proteases and other enzymes that cleave or modify specific peptide sequences. These substrates enable real-time monitoring of enzymatic activities through changes in fluorescence properties .
Research Findings and Applications in Glycobiology
Role in Glycosylation Studies
Recent research indicates that 7-Methoxycoumarin-4-acetic Acid N-Succinimidyl Ester has applications in glycobiology, particularly in methods for studying glycosylation patterns. The compound appears to be utilized in the analysis of glycan structures, potentially serving as a fluorescent label for released glycans or as a component in enzymatic digestion protocols .
Integration with Molecular Biology Techniques
The compound has been referenced in molecular biology protocols, suggesting its integration with various technical approaches for studying biomolecules. Its compatibility with other analytical methods, such as liquid chromatography and mass spectrometry, enhances its utility in comprehensive research workflows .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume